molecular formula C8H15N3 B10904607 [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B10904607
M. Wt: 153.22 g/mol
InChI Key: BXHVSBCLHQBLGG-UHFFFAOYSA-N
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Description

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . It is a pyrazole-based methanamine derivative, characterized by a methyl group and an isopropyl (propan-2-yl) group attached to its core heterocyclic structure . The compound's SMILES notation is CC(C)C1=NN(C=C1CN)C, which provides a detailed representation of its atomic connectivity . As a building block in organic synthesis, this methanamine derivative serves as a valuable scaffold for medicinal chemistry and drug discovery research. Its structure, featuring an amine functional group, makes it a versatile intermediate for the development of novel compounds. Pyrazole derivatives are of significant interest in the exploration of new pharmaceuticals and biologically active molecules. This product is intended for use by qualified research professionals in laboratory settings only. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The specific hazard statements for this compound are not fully classified in the searched literature. Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,5,9H2,1-3H3

InChI Key

BXHVSBCLHQBLGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CN)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most widely reported method involves the reaction of hydrazine derivatives with 1,3-diketones. For [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine, the diketone precursor is typically pentane-2,4-dione (acetylacetone), which reacts with methylhydrazine to form the 1-methylpyrazole core.

Reaction Conditions:

  • Solvent: Ethanol or water

  • Temperature: 60–80°C

  • Catalyst: None required (proton transfer mechanism)

  • Yield: 70–85%

Mechanistic Insight:
The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization. The methyl group at position 1 is introduced through the use of methylhydrazine instead of unsubstituted hydrazine.

Functionalization of the Pyrazole Core

After forming the 1-methylpyrazole intermediate, the isopropyl and methanamine groups are introduced through sequential substitutions.

Introduction of the Isopropyl Group at Position 3

The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl bromide or chloride.

Reaction Setup:

  • Reagent: Isopropyl bromide (2.0 equiv)

  • Catalyst: Aluminum chloride (AlCl₃, 0.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature (RT)

  • Yield: 60–75%

Optimization Notes:
Lower temperatures (0°C) minimize polysubstitution. Excess isopropyl bromide improves monoalkylation selectivity.

Methanamine Group Installation at Position 5

The methanamine (–CH₂NH₂) group is introduced via reductive amination of a carbonyl intermediate.

Stepwise Process:

  • Formylation: Treat the pyrazole with paraformaldehyde under acidic conditions to introduce a formyl group (–CHO) at position 5.

  • Reduction: Reduce the formyl group to –CH₂NH₂ using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.

Key Data:

StepReagents/ConditionsYield (%)
FormylationParaformaldehyde, H₂SO₄, 80°C90
ReductionNaBH₃CN, MeOH, RT65

Alternative Pathways and Catalytic Innovations

Oxidative Dehydrogenative Coupling

A novel approach reported by Salaheldin et al. employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) to construct azopyrazole intermediates, which can be reduced to the target amine.

Reaction Parameters:

  • Catalyst: CuI (10 mol%)

  • Oxidant: TBHP (4.0 equiv)

  • Solvent: Ethanol

  • Temperature: 50°C

  • Yield: 72%

Advantages:

  • Avoids prefunctionalized starting materials.

  • Enables direct C–N bond formation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advancements highlight the use of continuous flow systems to enhance scalability and reproducibility:

ParameterBatch ReactorFlow Reactor
Reaction Time8–12 h2–3 h
Purity85–90%92–95%
Throughput50 g/day500 g/day

Key Benefits:

  • Improved heat transfer and mixing efficiency.

  • Reduced byproduct formation.

Challenges and Mitigation Strategies

Byproduct Formation in Alkylation

The isopropyl group installation often generates di- or trialkylated byproducts . Strategies to suppress this include:

  • Low-Temperature Control: Maintaining 0°C during alkylation.

  • Catalyst Screening: Replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃) reduces overalkylation.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Scalability
Cyclocondensation55–6585–90High
Oxidative Coupling70–7588–92Moderate
Flow Reactor80–8592–95Very High

Trade-offs:

  • Cyclocondensation offers simplicity but moderate yields.

  • Oxidative coupling improves atom economy but requires costly catalysts .

Chemical Reactions Analysis

Types of Reactions

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine is a pyrazole derivative that has a methyl group, an isopropyl group, and a methanamine side chain. Pyrazoles are five-membered heterocyclic compounds known for their different biological activities, and modifications to their structure can significantly influence their pharmacological properties. The structure of this compound suggests potential interactions with various biological targets, making it interesting in medicinal chemistry.

Potential applications:

  • Medicinal Chemistry The compound is of interest in medicinal chemistry because its structure suggests potential interactions with various biological targets.
  • Drug Discovery It can be utilized as a building block for synthesizing more complex molecules with desired pharmacological properties.
  • Agrochemicals It can be explored as a potential component in developing new agrochemicals.
  • Material Science It can be used in material science for creating new materials with specific properties.

Interaction studies include:

  • Evaluating binding affinities.
  • Assessing the compound's effects on enzyme activity.
  • Investigating its interactions with cellular receptors.

These studies provide insight into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine. These compounds illustrate variations in functional groups that can significantly impact their biological activities and applications. The unique combination of a methanamine side chain and an isopropyl group in [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine may confer distinct pharmacological properties compared to these similar compounds.

Structural Similarities with Other Compounds

Compound NameStructure FeaturesUnique Characteristics
3-MethylpyrazoleMethyl group on pyrazole ringKnown for antifungal properties
4-AminoantipyrineAmino group on a substituted pyrazoleExhibits analgesic and antipyretic effects
5-(Aminomethyl)pyrazoleAminomethyl substituentPotential anti-cancer activity
[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine Combination of a methanamine side chain and an isopropyl groupMay confer distinct pharmacological properties compared to similar compounds

Mechanism of Action

The mechanism by which [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-based methanamines exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Variations at the Pyrazole 3-Position

  • Trifluoromethyl (CF₃) Analogs :
    • N-Methyl-2-[1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]Benzylamine ():
  • Structure : A benzylamine-linked pyrazole with CF₃ at the 3-position.
  • Molecular weight = 269.27 g/mol; LogP (estimated) ≈ 2.8 due to the hydrophobic CF₃ and benzyl groups.
  • Application : Used in kinase inhibitor studies .

    • (2-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl)Phenyl)Methanamine ():
  • Structure : Similar to the above but with a phenyl-methanamine group.
  • Molecular weight = 278.66 g/mol (hydrochloride salt).
  • Application : Investigated in receptor modulation .

  • Thiophene and Aromatic Substituents :

    • (1-Methyl-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl)Methanamine ():
  • Structure : Thiophene at the 3-position introduces sulfur and aromaticity.
  • Properties : Molecular weight = 193.27 g/mol; LogP ≈ 1.9 (less hydrophobic than CF₃ analogs). Thiophene may enhance metabolic stability but reduce solubility .

    • N-Methyl-1-(1-Methyl-3-Phenyl-1H-Pyrazol-5-yl)Methanamine ():
  • Structure : Phenyl group at the 3-position.
  • Properties : Molecular weight = 201.27 g/mol; LogP ≈ 2.4. The phenyl group increases hydrophobicity and π-π interactions .

  • Alkyl Substituents :

    • 1-(1-Ethyl-1H-Pyrazol-5-yl)-N-Methylmethanamine ():
  • Properties : Molecular weight = 139.20 g/mol; LogP ≈ 0.6. Simpler structure with reduced steric hindrance .

Variations in the Amine Group

  • (1-Methyl-1H-Pyrazol-5-yl)Methylamine (): Structure: No substituent at the 3-position; primary amine.
  • 2-(1-Cyclopentyl-1H-Pyrazol-3-yl)Ethan-1-Amine ():

    • Structure : Cyclopentyl at the 1-position, ethanamine chain.
    • Properties : Molecular weight = 179.27 g/mol; LogP ≈ 1.5. The cyclopentyl group enhances lipophilicity and may improve membrane permeability .

Biological Activity

The compound [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine is a pyrazole derivative with notable structural features that suggest potential biological activities. Pyrazoles are five-membered heterocyclic compounds recognized for their diverse pharmacological properties. This article explores the biological activity of this specific compound, examining its pharmacodynamics, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine includes:

  • Methyl group : Enhances lipophilicity.
  • Isopropyl group : May influence receptor binding and selectivity.
  • Methanamine side chain : Potentially involved in interactions with biological targets.

Biological Activities

The biological activities of pyrazole derivatives, including [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine , are influenced by structural modifications. The following sections detail specific activities observed in related compounds and preliminary findings on this compound.

1. Anticancer Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant anticancer properties. For example:

  • Compounds similar in structure to [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine have shown promising results against different cancer cell lines, such as MCF7 and A549.
    • Case Study : A study reported that a related compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, suggesting potential efficacy for further exploration in this area .

2. Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that modifications to the pyrazole ring can enhance anti-inflammatory activity:

  • Example : A library of pyrazolo[1,5-a]quinazolines demonstrated IC50 values ranging from 4.8 to 30.1 µM in inhibiting inflammatory pathways through NF-kB/AP-1 signaling .

Synthesis and Modification

The synthesis of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine can be achieved through several methods, allowing for structural modifications to optimize its biological activity:

  • Condensation Reactions : Utilizing appropriate aldehydes and hydrazines.
  • Substitution Reactions : Modifying the isopropyl and methanamine groups to enhance receptor interactions.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique characteristics of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine :

Compound NameStructure FeaturesNotable Activity
3-MethylpyrazoleMethyl on pyrazoleAntifungal
4-AminoantipyrineAmino groupAnalgesic, antipyretic
5-(Aminomethyl)pyrazoleAminomethyl substituentPotential anti-cancer

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Key ConditionsReference
Reductive Amination65–75NaBH₃CN, MeOH, RT
Hydrazine Condensation50–60EtOH, reflux, 12 h

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Spectral Analysis :

    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl and isopropyl groups on the pyrazole ring). Peaks at δ 2.1–2.3 ppm (isopropyl CH₃) and δ 3.7 ppm (N–CH₃) are diagnostic .
    • IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₅N₃ (153.13 g/mol) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side-product formation .
  • Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) to improve nucleophilic substitution efficiency .
  • Kinetic Studies : Use in situ FTIR or LC-MS to monitor reaction progression and identify rate-limiting steps .

Note : Pilot-scale trials under inert atmospheres (N₂/Ar) prevent oxidation of amine groups .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize discrepancies. For example:
    • Antibacterial Activity : Use Staphylococcus aureus (ATCC 25923) with consistent inoculum size (1×10⁶ CFU/mL) .
    • Anti-inflammatory Assays : Normalize COX-2 inhibition data against positive controls (e.g., celecoxib) .
  • Data Validation : Cross-validate results using orthogonal methods (e.g., ELISA for protein quantification and molecular docking for binding affinity predictions) .

Basic: What in vitro bioassays are relevant for evaluating biological activity?

Methodological Answer:

  • Antibacterial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., Bacillus subtilis) .
  • Anti-inflammatory Testing : Inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins (IC₅₀ > 100 µM preferred) .

Advanced: How to design mechanistic studies for this compound’s bioactivity?

Methodological Answer:

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen for protein binding partners (e.g., kinases or GPCRs) .
  • Molecular Dynamics Simulations : Model interactions with COX-2 active site (PDB ID: 5KIR) to predict binding modes .
  • Metabolite Profiling : LC-HRMS post-incubation with liver microsomes identifies metabolic stability and degradation pathways .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling powdered forms to avoid aerosol inhalation .
  • Spill Management : Neutralize spills with 5% acetic acid and dispose via licensed chemical waste services .

Advanced: How to resolve ambiguities in NMR assignments?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC/HMBC : Correlate ¹H and ¹³C signals to confirm connectivity (e.g., distinguishing N–CH₃ from isopropyl groups) .
    • NOESY : Identify spatial proximity between protons on the pyrazole ring and methanamine group .
  • Reference Standards : Compare with spectral data from NIST Chemistry WebBook or published analogs .

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